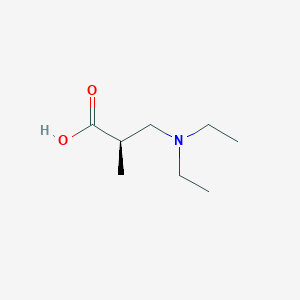![molecular formula C11H20ClNO2 B2427433 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 2248301-38-2](/img/structure/B2427433.png)
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2248301-38-2 . It has a molecular weight of 233.74 . The IUPAC name for this compound is 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2.ClH/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14;/h3-8H2,1-2H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .
Wissenschaftliche Forschungsanwendungen
Inductive Effects in Isolated Molecules
Research by Exner and Böhm (2002) on substituted bicyclo[2.2.2]octane-1-carboxylic acids, including 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, has revealed insights into the inductive effects of various substituents in these compounds. Their study utilized density functional theory to evaluate substituent effects in both acid molecules and anions, providing a model for assessing the inductive effect of different substituents. This research is significant for understanding molecular properties and reactions (Exner & Böhm, 2002).
Acidity and Substituent Effects
Wiberg (2002) investigated the acidity of substituted bicyclooctane-1-carboxylic acids, including the one , demonstrating how substituent effects can influence acid strength. Their study, conducted at the theoretical level, achieved good correlation between calculated and observed acidities. The research offers valuable insights into how different substituents affect the acidity of these compounds (Wiberg, 2002).
Electrical Effects of Substituent Groups
The work of Roberts and Moreland (1953) explored the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, showing how different substituents impact the molecule's reactivity. Their findings revealed that even without resonance interaction, substituent groups could have significant electrical effects on these molecules. This research is crucial for understanding the chemical behavior of these compounds in various environments (Roberts & Moreland, 1953).
Synthesis and Antifolate Evaluation
A study by Reynolds et al. (2001) on the synthesis and evaluation of antifolate activity of related compounds highlights the potential applications of these substances in medicinal chemistry. They synthesized a derivative of aminopterin, demonstrating how alterations in the molecular structure can influence biological activity. This research contributes to the development of new pharmaceutical compounds (Reynolds, Johnson, Piper, & Sirotnak, 2001).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Similar compounds have been used in the preparation of cycloalkanecarboxamides and related compounds as modulators of the integrated stress pathway .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in highly enantioselective processes mediated by an organic base .
Result of Action
Related compounds have been used as modulators of the integrated stress pathway , suggesting potential cellular stress response modulation.
Eigenschaften
IUPAC Name |
4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14;/h3-8H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAEKOIMCIYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |
CAS RN |
2248301-38-2 |
Source


|
| Record name | 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2427352.png)
![3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2427353.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2427354.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2427357.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2427358.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2427362.png)




![3-carbazol-9-yl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide](/img/structure/B2427373.png)